N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
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Overview
Description
N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is a complex organic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.333 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of a suitable anthranilate derivative followed by cyclization . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the pyrroloquinoline core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions typically require controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction of the carbonyl group can produce quinoline alcohols .
Scientific Research Applications
N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- 6-Hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
Uniqueness
N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-butyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-8-17-15(20)12-14(19)11-6-4-5-10-7-9-18(13(10)11)16(12)21/h4-6,19H,2-3,7-9H2,1H3,(H,17,20) |
InChI Key |
LEYBRBHHXZQVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O |
Origin of Product |
United States |
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